Cas no 927898-49-5 (2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine)
![2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine structure](https://ja.kuujia.com/scimg/cas/927898-49-5x500.png)
2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine
- 2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine
- 2,4-Di(biphenyl-4-yl)-6-(4'-(pyridin-2-yl)biphenyl-4-yl)-1,3,5-triazine
- 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
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- インチ: 1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H
- InChIKey: LFMXNLSGFAWGLI-UHFFFAOYSA-N
- ほほえんだ: N1C(C2C=CC(C3C=CC=CC=3)=CC=2)=NC(C2C=CC(C3C=CC=CC=3)=CC=2)=NC=1C1C=CC(=CC=1)C1C=CC(C2C=CC=CN=2)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 48
- 回転可能化学結合数: 7
- 複雑さ: 880
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 10.5
2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11011590-1g |
2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine |
927898-49-5 | 97% | 1g |
$663 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2045591-1g |
2,4-Di([1,1-biphenyl]-4-yl)-6-(4-(pyridin-2-yl)-[1,1-biphenyl]-4-yl)-1,3,5-triazine |
927898-49-5 | 1g |
¥6909.00 | 2024-04-25 | ||
Alichem | A029198419-1g |
2,4-Di(biphenyl-4-yl)-6-(4'-(pyridin-2-yl)biphenyl-4-yl)-1,3,5-triazine |
927898-49-5 | 98% | 1g |
$734.24 | 2023-08-31 |
2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine 関連文献
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2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazineに関する追加情報
Introduction to 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine (CAS No. 927898-49-5)
2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic triazine derivative features a unique structural framework composed of biphenyl and pyridyl moieties, which contribute to its distinct electronic and steric properties. The compound’s molecular architecture suggests potential applications in the design of novel bioactive molecules, particularly in the development of targeted therapeutic agents.
The chemical structure of 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine (CAS No. 927898-49-5) consists of a central triazine ring substituted with two 4-biphenylyl groups at the 2 and 4 positions, and a 4'-pyridyl-substituted 4-biphenylyl group at the 6 position. This arrangement creates a highly conjugated system, which may enhance the compound’s ability to interact with biological targets. The presence of both biphenyl and pyridyl groups introduces multiple sites for functionalization, making it a versatile scaffold for medicinal chemistry investigations.
In recent years, there has been growing interest in tricyclic compounds due to their potential as pharmacophores in drug discovery. The triazine core is particularly noteworthy for its ability to mimic the binding pockets of various biological receptors. Studies have shown that tricyclic structures can exhibit high affinity and selectivity for specific targets, making them valuable candidates for therapeutic development. The biphenyl and pyridyl substituents in 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine further enhance its pharmacological profile by influencing solubility, lipophilicity, and metabolic stability.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The unique arrangement of aromatic rings can facilitate interactions with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammatory diseases. Preliminary computational studies suggest that 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine may exhibit inhibitory effects on certain kinases by occupying the ATP-binding site through its rigid tricyclic core. This hypothesis is supported by molecular docking simulations that predict favorable binding affinities between the compound and target enzymes.
Furthermore, the structural features of CAS No. 927898-49-5 make it an attractive candidate for further derivatization. Researchers can modify the biphenyl or pyridyl groups to optimize pharmacokinetic properties or to fine-tune binding interactions. For instance, introducing fluorine atoms into the biphenyl rings could enhance metabolic stability while maintaining bioactivity. Similarly, replacing the pyridyl group with other heterocycles might alter the compound’s spectrum of activity. These modifications highlight the flexibility of 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine as a platform for drug development.
Recent advancements in synthetic chemistry have enabled more efficient preparation of complex tricyclic compounds like CAS No. 927898-49-5. Modern methodologies such as transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis of biphenyl and pyridyl-containing derivatives. These techniques not only improve yield but also allow for greater control over regioselectivity during functionalization. As a result, researchers can now access libraries of tricyclic triazines more rapidly than ever before.
The biological evaluation of 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine has been ongoing in several academic institutions and pharmaceutical companies. Initial cell-based assays have shown promising activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology. Additionally, preliminary pharmacokinetic studies indicate that the compound exhibits reasonable oral bioavailability and metabolic stability in animal models. These findings warrant further investigation into its clinical potential.
The synthesis and characterization of CAS No. 927898-49-5 also contribute to our understanding of triazine chemistry as a whole. Triazines are known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and hydrophobic interactions with biological targets. By studying derivatives like 2,4-Bis(4-biphenylyl)-6-[4'-(2-pyridyl)-4-biphenylyl]-1,3,5-triazine, scientists can gain insights into how structural modifications influence bioactivity and selectivity.
In conclusion,CAS No. 927898-49-5 represents a significant advancement in tricyclic compound design for pharmaceutical applications. Its unique structural features offer opportunities for modulating enzyme activity and developing novel therapeutics against various diseases. With ongoing research focused on synthetic optimization and biological evaluation,this compound holds promise as a valuable tool in drug discovery efforts worldwide.
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